

# physical and chemical properties of 6-Chloroquinoxaline-2,3-diol

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## Compound of Interest

Compound Name: 6-Chloroquinoxaline-2,3-diol

Cat. No.: B512132

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An In-depth Technical Guide on **6-Chloroquinoxaline-2,3-diol**

## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**6-Chloroquinoxaline-2,3-diol**, also known as 6-chloro-1,4-dihydroquinoxaline-2,3-dione, is a heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds.<sup>[1][2]</sup> Quinoxaline derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.<sup>[2][3][4]</sup> This technical guide provides a comprehensive overview of the known physical and chemical properties, synthetic methodologies, and potential biological relevance of **6-Chloroquinoxaline-2,3-diol**, serving as a foundational resource for its application in research and development.

## Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of **6-Chloroquinoxaline-2,3-diol** (CAS No: 6639-79-8) are summarized below. These properties are crucial for its handling, characterization, and use in experimental settings.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> ClN <sub>2</sub> O <sub>2</sub>	[5][6]
Molecular Weight	196.59 g/mol	[5][6]
Melting Point	250 °C (decomposes)	[5]
Boiling Point	497.5 ± 40.0 °C at 760 mmHg (Predicted)	[5]
Density	1.7 ± 0.1 g/cm <sup>3</sup> (Predicted)	[5]
Flash Point	254.7 ± 27.3 °C (Predicted)	[5]
Exact Mass	196.003952	[5]
LogP	3.43 (Predicted)	[5]
Vapor Pressure	0.0 ± 1.3 mmHg at 25°C (Predicted)	[5]
Polar Surface Area (PSA)	66.24 Å <sup>2</sup>	[5]
InChIKey	RNOLFZACEWWIHP- UHFFFAOYSA-N	[5][7]
Canonical SMILES	O=C1NC2=CC=C(Cl)C=C2N= C1O	[5]

## Spectroscopic Data

While detailed published spectra for **6-Chloroquinoxaline-2,3-diol** are not abundant, data for its core structure and derivatives are available. The <sup>13</sup>C NMR chemical shifts for the compound (under the name 6-Chloro-1,4-dihydro-2,3-quinoxalinedione) have been recorded.[8]

Spectroscopic analysis of closely related N-alkylated derivatives, such as 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione, has been performed using FT-IR, UV-VIS, and NMR (<sup>1</sup>H and <sup>13</sup>C), providing insight into the spectral characteristics of the 6-chloroquinoxaline-2,3-dione core.[9]

Spectroscopy Type	Observation	Source(s)
<sup>13</sup> C NMR	Spectrum available under synonym 6-Chloro-1,4-dihydro-2,3-quinoxalinedione.	[8]
FT-IR (related compounds)	Analysis of the 1,4-diallyl derivative shows characteristic bands for the 6-chloroquinoxaline-2,3-dione fragment.	[9]
UV-VIS (related compounds)	The UV-VIS spectrum for the 1,4-diallyl derivative was recorded in the 200-400 nm range.	[9]
<sup>1</sup> H NMR (related compounds)	<sup>1</sup> H NMR spectra for N-alkylated derivatives have been recorded and analyzed.	[9]

## Synthesis and Experimental Protocols

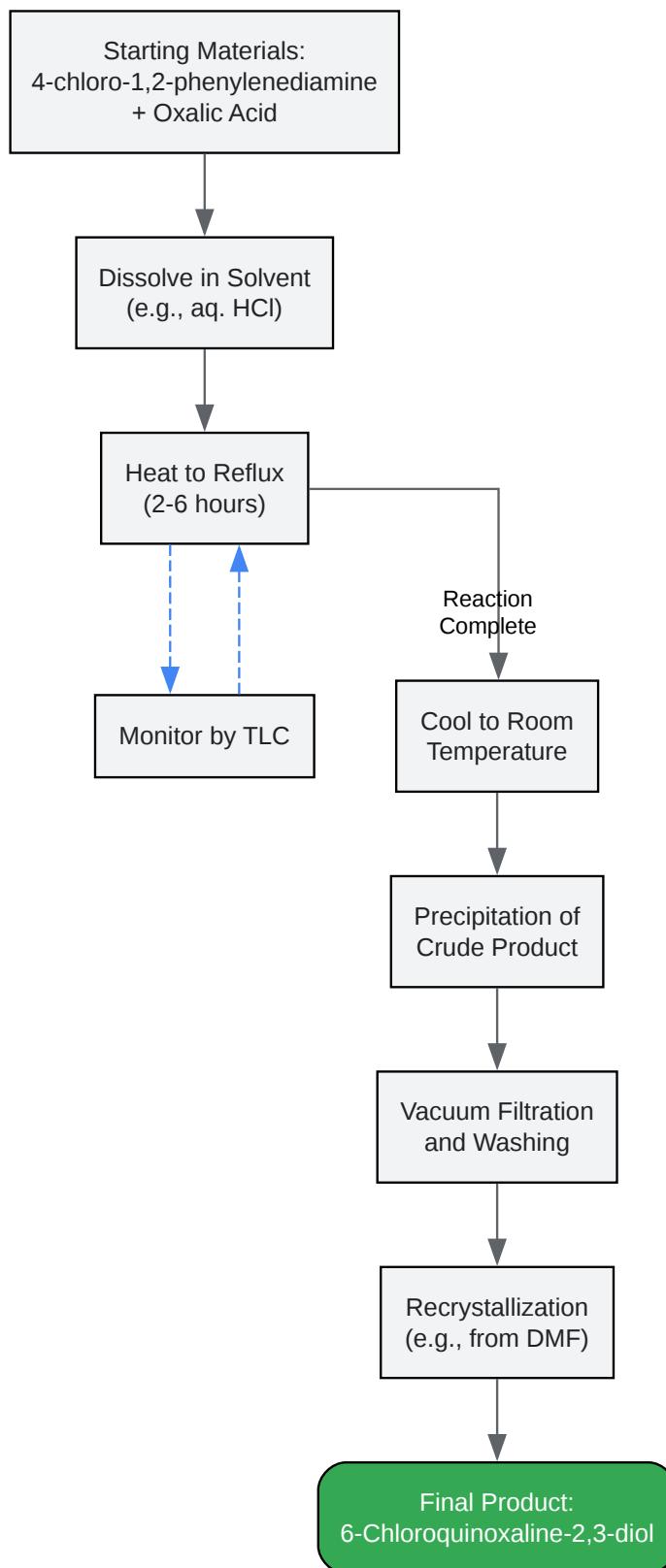
The most common and effective method for synthesizing quinoxaline derivatives is the condensation of substituted o-phenylenediamines with 1,2-dicarbonyl compounds.[2][10] For **6-Chloroquinoxaline-2,3-diol**, this is typically achieved through the reaction of 4-chloro-1,2-phenylenediamine with a 1,2-dicarbonyl compound like oxalic acid or its derivatives.

### Experimental Protocol: Synthesis of **6-Chloroquinoxaline-2,3-diol**

This protocol describes a representative method for the synthesis of **6-Chloroquinoxaline-2,3-diol** based on established chemical literature.

- Reaction Setup: To a solution of 4-chloro-1,2-phenylenediamine (1 equivalent) in an appropriate solvent such as ethanol or aqueous HCl, add a solution of oxalic acid (1.1 equivalents).

- Condensation: The reaction mixture is heated to reflux for several hours (typically 2-6 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.
- Filtration: The resulting solid is collected by vacuum filtration and washed with a small amount of cold water and then a cold organic solvent like ethanol to remove unreacted starting materials.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as dimethylformamide (DMF) or an ethanol/water mixture, to yield the final product.

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General synthetic workflow for **6-Chloroquinoxaline-2,3-diol**.

## Chemical Reactivity and Derivatization

**6-Chloroquinoxaline-2,3-diol** is a versatile intermediate for creating a library of quinoxaline derivatives. The hydroxyl groups (in the diol tautomer) or the N-H groups (in the dione tautomer) and the chloro-substituent on the benzene ring are key sites for chemical modification.

- Chlorination: The dione can be converted to the highly reactive 2,3,6-trichloroquinoxaline intermediate using chlorinating agents like phosphorus oxychloride ( $\text{POCl}_3$ ) or thionyl chloride ( $\text{SOCl}_2$ ).<sup>[11][12]</sup> This intermediate is a crucial building block for introducing various nucleophiles at the 2 and 3 positions.
- N-Alkylation: The nitrogen atoms in the pyrazine ring can be alkylated under basic conditions using alkyl halides. For instance, N-allylation has been achieved using allyl bromide in the presence of potassium carbonate.<sup>[9]</sup>

Key chemical reactions of **6-Chloroquinoxaline-2,3-diol**.

## Biological Activity and Potential Applications

While specific biological data for **6-Chloroquinoxaline-2,3-diol** is limited, the broader class of quinoxaline derivatives is well-documented for significant therapeutic potential.

- Anticancer Activity: Many quinoxaline derivatives exhibit potent anticancer activity.<sup>[4]</sup> Their mechanisms often involve the inhibition of critical enzymes like tyrosine kinases, induction of apoptosis (programmed cell death), and inhibition of tubulin polymerization.<sup>[10][11]</sup>
- Antimicrobial Activity: Quinoxalines have been evaluated for their efficacy against various bacterial and fungal strains.<sup>[10][11]</sup> Some derivatives of quinoxaline-1,4-di-N-oxide have shown high rates of inhibition against *M. tuberculosis*.<sup>[3]</sup>
- Antiviral Activity: Certain quinoxaline compounds have been identified as having antiviral properties, including activity against Vesicular Stomatitis Virus (VSV).<sup>[11]</sup>

The pro-apoptotic activity of some quinoxalines is linked to the mitochondrial pathway, often triggered by an increase in reactive oxygen species (ROS).<sup>[10]</sup>

Generalized mitochondrial pathway of apoptosis induced by quinoxalines.<sup>[10]</sup>

## Safety and Handling

**6-Chloroquinoxaline-2,3-diol** is classified as an irritant.<sup>[6][13]</sup> It is known to cause irritation to the eyes, skin, and respiratory system.<sup>[5]</sup> Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. It is incompatible with strong oxidizing agents.<sup>[5]</sup> Hazardous decomposition products can include hydrogen chloride, nitrogen oxides, and carbon monoxide.<sup>[5]</sup>

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## References

- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. researchgate.net [researchgate.net]
- 5. 6-Chloroquinoxaline-2,3-diol | CAS#:6639-79-8 | Chemsoc [chemsoc.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. 6-Chloroquinoxaline-2,3-diol,6639-79-8-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. journal.uctm.edu [journal.uctm.edu]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. matrixscientific.com [matrixscientific.com]

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